Cas no 2098078-86-3 (3-(Ethoxymethyl)pyrrolidin-1-amine)

3-(Ethoxymethyl)pyrrolidin-1-amine is a versatile pyrrolidine-based amine compound featuring an ethoxymethyl substituent. This structural motif imparts unique reactivity and solubility properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The ethoxymethyl group enhances lipophilicity, potentially improving bioavailability in drug development applications. Its pyrrolidine core offers conformational rigidity, useful for designing bioactive molecules with targeted stereochemistry. The compound’s amine functionality allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing derivatives. Suitable for use in organocatalysis or as a ligand in metal-catalyzed reactions, it demonstrates broad utility in fine chemical synthesis. Proper handling under inert conditions is recommended due to its amine reactivity.
3-(Ethoxymethyl)pyrrolidin-1-amine structure
2098078-86-3 structure
Product name:3-(Ethoxymethyl)pyrrolidin-1-amine
CAS No:2098078-86-3
MF:C7H16N2O
Molecular Weight:144.214741706848
CID:5728221
PubChem ID:121201468

3-(Ethoxymethyl)pyrrolidin-1-amine 化学的及び物理的性質

名前と識別子

    • 2098078-86-3
    • AKOS026709590
    • F1907-5169
    • 3-(ethoxymethyl)pyrrolidin-1-amine
    • 1-Pyrrolidinamine, 3-(ethoxymethyl)-
    • 3-(Ethoxymethyl)pyrrolidin-1-amine
    • インチ: 1S/C7H16N2O/c1-2-10-6-7-3-4-9(8)5-7/h7H,2-6,8H2,1H3
    • InChIKey: MUJQDNRBIKXPIF-UHFFFAOYSA-N
    • SMILES: O(CC)CC1CN(CC1)N

計算された属性

  • 精确分子量: 144.126263138g/mol
  • 同位素质量: 144.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 97.6
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 38.5Ų

じっけんとくせい

  • 密度みつど: 0.975±0.06 g/cm3(Predicted)
  • Boiling Point: 192.5±13.0 °C(Predicted)
  • 酸度系数(pKa): 8.02±0.40(Predicted)

3-(Ethoxymethyl)pyrrolidin-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
E219236-100mg
3-(Ethoxymethyl)pyrrolidin-1-amine
2098078-86-3
100mg
$ 95.00 2022-06-05
TRC
E219236-1g
3-(Ethoxymethyl)pyrrolidin-1-amine
2098078-86-3
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-5169-2.5g
3-(ethoxymethyl)pyrrolidin-1-amine
2098078-86-3 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-5169-0.25g
3-(ethoxymethyl)pyrrolidin-1-amine
2098078-86-3 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-5169-5g
3-(ethoxymethyl)pyrrolidin-1-amine
2098078-86-3 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-5169-0.5g
3-(ethoxymethyl)pyrrolidin-1-amine
2098078-86-3 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-5169-1g
3-(ethoxymethyl)pyrrolidin-1-amine
2098078-86-3 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-5169-10g
3-(ethoxymethyl)pyrrolidin-1-amine
2098078-86-3 95%+
10g
$1684.0 2023-09-07
TRC
E219236-500mg
3-(Ethoxymethyl)pyrrolidin-1-amine
2098078-86-3
500mg
$ 365.00 2022-06-05

3-(Ethoxymethyl)pyrrolidin-1-amine 関連文献

3-(Ethoxymethyl)pyrrolidin-1-amineに関する追加情報

Professional Introduction to 3-(Ethoxymethyl)pyrrolidin-1-amine (CAS No. 2098078-86-3)

3-(Ethoxymethyl)pyrrolidin-1-amine, a compound with the chemical formula C���H₁₃NO, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2098078-86-3, has garnered attention due to its structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both an ethoxymethyl group and an amine functionality at the pyrrolidin-1-position provides a versatile scaffold for further chemical modifications, making it a compound of interest in drug discovery and development.

The< strong>Ethoxymethylpyrrolidin-1-amine molecule exhibits a pyrrolidine core, which is a common motif in many biologically active compounds. Pyrrolidine derivatives are known for their role in various pharmacological applications, including central nervous system (CNS) drugs, cardiovascular agents, and antimicrobial agents. The amine group at the 1-position of the pyrrolidine ring can participate in hydrogen bonding interactions, enhancing the compound's binding affinity to biological targets. Additionally, the ethoxymethyl group introduces a hydrophobic region that can influence solubility and metabolic stability, critical factors in drug design.

In recent years, there has been a growing interest in developing novel scaffolds for therapeutic agents. The< strong>Ethoxymethylpyrrolidin-1-amine structure has been explored as a potential lead compound in several research studies. For instance, its derivatives have been investigated for their potential role as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The< strong>Ethoxymethylpyrrolidin-1-amine scaffold allows for modifications that can fine-tune the pharmacokinetic properties of the molecule, such as improving oral bioavailability and reducing off-target effects.

The< strong>Ethoxymethylpyrrolidin-1-amine molecule has also been studied in the context of CNS drug development. Pyrrolidine derivatives have shown promise as ligands for neurotransmitter receptors, including serotonin and dopamine receptors. These receptors are involved in various neurological disorders such as depression, anxiety, and Parkinson's disease. By leveraging the< strong>Ethoxymethylpyrrolidin-1-amine scaffold, researchers have designed molecules that can modulate these receptors with high selectivity and potency.

In addition to its applications in CNS drugs, 3-(Ethoxymethyl)pyrrolidin-1-amine has been explored in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial compounds. The< strong>Ethoxymethylpyrrolidin-1-amine structure has been modified to enhance its antimicrobial properties by incorporating groups that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

The synthesis of 3-(Ethoxymethyl)pyrrolidin-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations to introduce the desired substituents. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability.

The pharmacological profile of 3-(Ethoxymethyl)pyrrolidin-1-amine and its derivatives is influenced by various factors, including their chemical structure, solubility, and metabolic stability. Computational modeling techniques such as molecular docking and molecular dynamics simulations have been utilized to predict the binding affinity of these compounds to biological targets. These computational methods provide valuable insights into the interactions between the compounds and their targets, aiding in the rational design of more effective therapeutic agents.

In conclusion, 3-(Ethoxymethyl)pyrrolidin-1-amine (CAS No. 2098078-86-3) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various therapeutic areas. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in drug discovery and development.

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